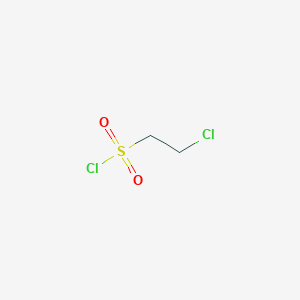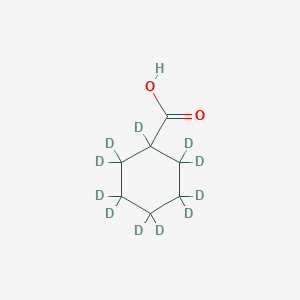
2-ヒドロキシベンゾニトリル
概要
説明
科学的研究の応用
epi-Doramectin has several scientific research applications, including:
Chemistry: Used as a model compound to study the isomerization and degradation pathways of macrocyclic lactones.
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential use as an antiparasitic agent, similar to doramectin.
Industry: Utilized in the development of new formulations and delivery systems for veterinary medicine.
準備方法
合成経路と反応条件: エピ・ドラメクチンは、ドラメクチンの塩基触媒による異性化によって合成されます 。 この反応は、メタノールまたはエタノールなどの有機溶媒中で、水酸化ナトリウムまたは水酸化カリウムなどの強塩基を使用します。 反応は通常室温で行われ、高速液体クロマトグラフィー(HPLC)によってモニタリングして、エピ・ドラメクチンの生成を確認します .
工業生産方法: エピ・ドラメクチンの工業生産は、上記と同様の合成経路に従います。 このプロセスには、ドラメクチンを生産するためのストレプトマイセス・アベルミチリスの大規模な発酵と、エピ・ドラメクチンを生成するための塩基触媒による異性化が含まれます 。 次に、生成物をクロマトグラフィー技術を使用して精製し、所望の純度レベルを実現します。
化学反応の分析
反応の種類: エピ・ドラメクチンは、次のようなさまざまな化学反応を受けます。
酸化: 酸化反応は、ヒドロキシル化誘導体の生成につながる可能性があります。
還元: 還元反応は、ケトン基をアルコールに変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、エピ・ドラメクチンのヒドロキシル化誘導体、還元アルコール、置換アナログなどがあります .
科学研究への応用
エピ・ドラメクチンには、次のような多くの科学研究への応用があります。
作用機序
エピ・ドラメクチンの作用機序は、ドラメクチンと同様です。 それは、寄生虫の神経系にあるグルタミン酸ゲート型塩化物イオンチャネルに結合することにより効果を発揮し、塩化物イオンの透過性増加と神経細胞の過分極を引き起こします。 これは、寄生虫の麻痺と死につながります 。 分子標的は、グルタミン酸ゲート型塩化物イオンチャネルとγ-アミノ酪酸(GABA)ゲート型塩化物イオンチャネルです .
類似の化合物との比較
類似の化合物:
- ドラメクチン
- イベルメクチン
- アベルメクチン
- エプリノメクチン
- セラメクチン
- モキシデクチン
比較: エピ・ドラメクチンは、ドラメクチンの異性化によって生成されるため、ユニークです。 ドラメクチンや他のアベルメクチンは、同様の抗寄生虫活性を共有していますが、エピ・ドラメクチンの異なる構造的特徴は、異なる生物活性と安定性プロファイルをもたらす可能性があります 。 たとえば、ドラメクチンとイベルメクチンは、広域スペクトル抗寄生虫活性のために、獣医学で広く使用されていますが、エピ・ドラメクチンの具体的な用途と有効性は、現在も調査中です .
類似化合物との比較
- Doramectin
- Ivermectin
- Abamectin
- Eprinomectin
- Selamectin
- Moxidectin
Comparison: epi-Doramectin is unique due to its formation through the isomerization of doramectin. While doramectin and other avermectins share similar antiparasitic properties, epi-Doramectin’s distinct structural features may result in different biological activities and stability profiles . For example, doramectin and ivermectin are widely used in veterinary medicine for their broad-spectrum antiparasitic activity, but epi-Doramectin’s specific applications and efficacy are still under investigation .
特性
IUPAC Name |
2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZCERSEMVWNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041661 | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-20-1, 69481-42-1 | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069481421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RSM8K1VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-hydroxybenzonitrile?
A1: 2-Hydroxybenzonitrile has the molecular formula C7H5NO and a molecular weight of 119.12 g/mol.
Q2: What spectroscopic data is available for 2-hydroxybenzonitrile?
A2: Researchers utilize various spectroscopic techniques to characterize 2-hydroxybenzonitrile. These include:
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups and study hydrogen bonding interactions. Research on 2-hydroxybenzonitrile has focused on the characteristic shifts in the O-H stretching vibration upon complexation with molecules like CO. []
- Raman spectroscopy: This technique complements IR data and helps identify specific vibrational modes, including the C≡N and C-O stretches in 2-hydroxybenzonitrile. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. []
Q3: Is 2-hydroxybenzonitrile stable under various conditions?
A3: The stability of 2-hydroxybenzonitrile is dependent on the specific conditions. For instance:
- Sunlight: While the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) shows relative stability in sunlight, its isomer, 3,5-dibromo-2-hydroxybenzonitrile, undergoes rapid degradation via photoaromatic substitution. This highlights the critical role of the substitution pattern in influencing photochemical behavior. []
Q4: Can you provide examples of reactions where 2-hydroxybenzonitrile is used as a starting material?
A4: 2-Hydroxybenzonitrile serves as a versatile starting material in various organic reactions, including:
- Synthesis of benzoxazinones: 2-Hydroxybenzonitrile reacts with aryl isocyanates to form carbamates, which can further cyclize to yield 1,3-benzoxazin-4-ones. The reaction conditions, such as temperature, influence the product distribution. []
- Multicomponent polymerizations: Researchers have employed 2-hydroxybenzonitrile in multicomponent polymerizations with alkynes and sulfonyl azides to synthesize iminocoumarin-containing poly(N-sulfonylimine)s with interesting fluorescent properties. []
- Synthesis of 1,2-benzisoxazoles: A novel method utilizes triphenylphosphine (PPh3) to mediate the transformation of 2-hydroxybenzonitriles and bromides into 3-aryl or alkyl substituted 1,2-benzisoxazoles. []
Q5: Have computational methods been used to study 2-hydroxybenzonitrile?
A5: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of 2-hydroxybenzonitrile. For instance:
- Conformational analysis: Density Functional Theory (DFT) calculations were employed to investigate the conformational preferences of 2-hydroxybenzonitrile and its hydrogen-bonded complexes with CO. These calculations provide insights into the relative stability of different conformers and the strength of hydrogen bonding interactions. [, ]
- Reaction mechanism studies: Quantum chemical calculations, such as those performed at the CBS-QB3 level of theory, have been instrumental in elucidating the photochemical pathways of 1,2-benzisoxazole, which can form 2-cyanophenol as a product. These studies provide insights into the nature and energetics of the intermediates involved. [, ]
Q6: How does the position of substituents on the aromatic ring affect the biological activity of 2-hydroxybenzonitrile derivatives?
A6: The position of substituents on the aromatic ring significantly influences the biological activity of 2-hydroxybenzonitrile derivatives. For example:
- Auxin activity: 2,6-Disubstituted phenols with halogens exhibit high auxin activity in pea and tomato but are less active in wheat. This difference in activity is attributed to the rapid metabolic conversion of the compounds in wheat tissue, specifically through hydroxylation at the para position of the aromatic ring. Notably, this inactivation does not occur in pea and tomato tissues. []
- Photocatalytic degradation: The photocatalytic degradation rates of phenolic compounds, including 2-hydroxybenzonitrile derivatives, are influenced by the position of substituents relative to the hydroxyl group. 2,6-Dialkylated phenols exhibit faster degradation compared to 3,5-dialkylated phenols and 4-tert-butylphenol. The position of the substituents affects the primary oxidation steps, leading to variations in the degradation pathways and intermediate profiles. []
Q7: What analytical methods are used to detect and quantify 2-hydroxybenzonitrile and its metabolites?
A7: Several analytical methods are employed to detect and quantify 2-hydroxybenzonitrile and its metabolites:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique enables the simultaneous quantification of azoxystrobin (a fungicide containing a 2-hydroxybenzonitrile moiety) and its metabolites, including 2-hydroxybenzonitrile, in complex matrices like lettuce. []
- Electrochemical methods: Electrochemical techniques, particularly those employing platinum microdisk electrodes, have been used to indirectly monitor the dissolution of potassium bicarbonate in dimethylformamide by tracking the deprotonation of 2-cyanophenol. This approach utilizes the electrochemical activity of 2-cyanophenol and its deprotonated form. [, ]
- UV-visible spectroscopy: UV-Vis spectroscopy helps monitor the formation of the 2-cyanophenolate anion, providing complementary information to electrochemical methods in studying dissolution kinetics. [, ]
Q8: What is the environmental fate of 2-hydroxybenzonitrile and its derivatives?
A8: The environmental fate of 2-hydroxybenzonitrile and its derivatives is an active area of research. Some key aspects include:
- Photodegradation: Sunlight exposure can degrade certain 2-hydroxybenzonitrile derivatives, as observed with 3,5-dibromo-2-hydroxybenzonitrile. [] Understanding the photodegradation pathways and products is crucial for assessing their persistence and potential environmental impact.
- Metabolism by plants and microorganisms: Research indicates that plants can metabolize certain pesticides containing the 2-hydroxybenzonitrile moiety, such as azoxystrobin. Studies have investigated the presence and quantification of azoxystrobin and its metabolites in crops like lettuce. [] Further research is needed to fully understand the metabolic pathways and the potential for bioaccumulation or degradation in various environmental compartments.
Q9: Are there any strategies for mitigating the environmental impact of 2-hydroxybenzonitrile and its derivatives?
A9: Developing sustainable practices is crucial for mitigating the potential environmental impact of 2-hydroxybenzonitrile and its derivatives. This includes:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one](/img/structure/B42500.png)









